

Streptokinase vs. Alternatives: A Cost-Effectiveness Overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Estreptoquinasa

CAS No.: 9002-01-1

Cat. No.: S3318828

[Get Quote](#)

The table below summarizes key comparative data from economic evaluations and clinical studies.

Therapy Compared	Context / Condition	Key Cost-Effectiveness Findings	Supporting Clinical Data / Notes
Tissue Plasminogen Activator (tPA)	Acute Myocardial Infarction (AMI)	Incremental cost-effectiveness ratio (ICER) of \$32,678 per life-year gained and \$36,402 per QALY for tPA vs. Streptokinase [1]. ICER ranged from \$27,400 to \$30,300 per QALY in another model [2].	Based on GUSTO trial; tPA's higher cost offset by mortality benefit. Cost-effectiveness is sensitive to patient age and infarct location [3] [2] [1].
Streptokinase (IVSK)	AMI (by infarct location)	If AMI is certain, cost per life saved: \$9,900 (anterior), \$56,600 (inferior), \$28,400 (other locations) [4] [5].	Cost-effectiveness is most favorable for anterior AMI [4].
Urokinase	Deep Vein Thrombosis (DVT)	Urokinase was \$650 more per patient but considered more cost-efficient due to a better safety profile [6].	Major complications: 17% (Streptokinase) vs. 0% (Urokinase). Greater fibrinogenolysis with Streptokinase [6].

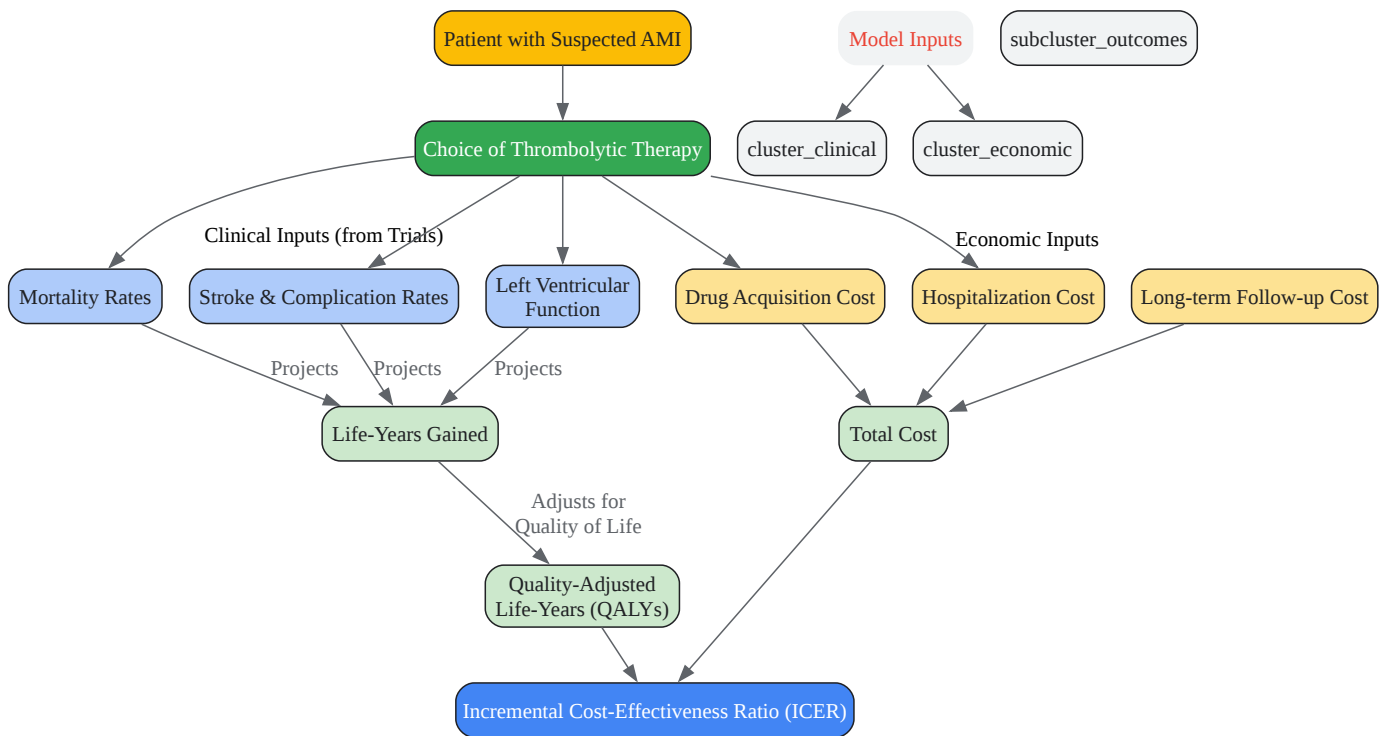
Therapy Compared	Context / Condition	Key Cost-Effectiveness Findings	Supporting Clinical Data / Notes
Reteplase	Acute Myocardial Infarction	Reteplase demonstrated superior efficacy (shorter hospital stay, faster symptom relief) but at a higher cost than Streptokinase [7].	Streptokinase associated with more hypotension and hypersensitivity. Bleeding incidence higher with Reteplase [7].

Experimental & Methodological Insights

For a credible comparison guide, understanding the experimental basis for these cost-effectiveness models is crucial. The analyses for AMI were largely built on a few cornerstone clinical trials.

- **Primary Data Sources:** The **GUSTO (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries)** trial was a pivotal source for clinical input, providing 30-day and one-year mortality rates used in economic models [2] [1]. Other analyses incorporated data from a meta-analysis of six randomized trials involving 31,940 patients [4].
- **Economic Modeling Approach:** A standard methodology involved using a **decision analysis model** to project long-term costs and outcomes (like quality-adjusted life years, or QALYs). These models incorporated short-term clinical outcomes (e.g., mortality, strokes, reinfarction) from trials and projected them over a patient's lifetime using observational survival data [2] [1].
- **Costing Perspective:** Most analyses were conducted from a specific payer's perspective (e.g., a third-party payer or the healthcare system). For example, one study used costs from Ontario teaching hospitals and the provincial health insurance fee schedule [3], while another used US-based Medicare reimbursement rates and wholesale drug prices [1].

The following diagram illustrates the logical structure and key inputs of a typical cost-effectiveness model for thrombolytic therapies.



[Click to download full resolution via product page](#)

Key Drivers of Cost-Effectiveness

The economic value of Streptokinase and its alternatives is not static but depends heavily on specific clinical and contextual factors.

- **Patient-Specific Factors:** The cost-effectiveness of Streptokinase is highly sensitive to the **location of the myocardial infarction**. It is most cost-effective for anterior infarctions compared to inferior or other locations [4]. Furthermore, analyses showed that tPA became a more cost-effective option compared to Streptokinase for **older patients and those with anterior infarction** [1].
- **Therapy-Specific Factors:** The **acquisition cost of the drug** is a major, but not the only, driver. While Streptokinase has a lower price, its cost-effectiveness profile is significantly influenced by **associated risks**, such as a higher rate of major complications (like bleeding) compared to urokinase [6], or a higher incidence of hypotension and hypersensitivity compared to reteplase [7].
- **Uncertainty and Sensitivity Analysis:** Reputable cost-effectiveness models always include sensitivity analyses. For instance, one study concluded that the ICER for tPA was sensitive to the assumed mortality advantage; if the survival benefit was only one-third of that observed in the GUSTO trial, the ICER would exceed \$100,000 per QALY [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. of thrombolytic therapy with Cost ... effectiveness tissue plasminogen [crd.york.ac.uk]
2. A cost - effectiveness model of thrombolytic therapy for acute... [link.springer.com]
3. Potential cost of intravenous effectiveness ... tissue plasminogen [pubmed.ncbi.nlm.nih.gov]
4. - Cost of effectiveness for acute myocardial infarction... streptokinase [pubmed.ncbi.nlm.nih.gov]
5. - Cost of effectiveness for acute... | Semantic Scholar streptokinase [semanticscholar.org]
6. of Comparison of cost and urokinase in... effectiveness streptokinase [pubmed.ncbi.nlm.nih.gov]
7. A comparative study on efficacy and safety of... [journals.innovareacademics.in]

To cite this document: Smolecule. [Streptokinase vs. Alternatives: A Cost-Effectiveness Overview].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3318828#streptokinase-comparative-cost-effectiveness-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com